V2 Receptor Binding Affinity (Ki): Mozavaptan vs. Tolvaptan, Conivaptan, and Lixivaptan
Mozavaptan hydrochloride exhibits a V2 receptor binding affinity (Ki) of 9.42 nM in HeLa cells expressing the human V2 receptor . This affinity is approximately 22-fold lower than tolvaptan (Ki = 0.43 nM) , 3-fold lower than conivaptan (Ki = 3.04 nM) [1], and 4-fold lower than lixivaptan (Ki = 2.3 nM) [2].
| Evidence Dimension | V2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9.42 nM (human V2 receptor in HeLa cells) |
| Comparator Or Baseline | Tolvaptan: Ki = 0.43 nM; Conivaptan: Ki = 3.04 nM; Lixivaptan: Ki = 2.3 nM |
| Quantified Difference | ~22-fold lower vs. Tolvaptan; ~3-fold lower vs. Conivaptan; ~4-fold lower vs. Lixivaptan |
| Conditions | Radioligand binding assay using HeLa cells expressing recombinant human V2 receptor |
Why This Matters
Intermediate binding affinity may offer a distinct therapeutic window, potentially balancing efficacy with a reduced risk of excessive aquaresis compared to ultra-high-affinity agents like tolvaptan.
- [1] Anjiechem. Conivaptan HCl Product Datasheet. View Source
- [2] Matthews, J.M., Hoekstra, W.J., Dyatkin, A.B., et al. Potent nonpeptide vasopressin receptor antagonists based on oxazino- and thiazinobenzodiazepine templates. Bioorg. Med. Chem. Lett. 14(11):2747-2752 (2004). View Source
